molecular formula C11H12N2O4 B1401953 4-Morpholino-2-nitrobenzaldehyde CAS No. 904895-91-6

4-Morpholino-2-nitrobenzaldehyde

Cat. No.: B1401953
CAS No.: 904895-91-6
M. Wt: 236.22 g/mol
InChI Key: DXCHDWUUUUEPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholino-2-nitrobenzaldehyde (CAS 300541-91-7) is a multifunctional aromatic compound of significant interest in chemical synthesis and research. Its structure incorporates three distinct functional groups—an aldehyde, a nitro group, and a morpholino ring—making it a versatile and valuable building block for constructing complex molecules . This compound serves as a critical intermediate in advanced research applications. The presence of both electron-donating (morpholino) and electron-withdrawing (nitro) substituents on the benzene ring creates a unique electronic profile that can be exploited in the synthesis of heterocyclic systems. Notably, nitrobenzaldehyde derivatives are key precursors in reactions such as the Lehmstedt-Tanasescu reaction for the synthesis of acridones, a structure found in various pharmacologically active compounds . The aldehyde group is highly reactive, allowing for condensation reactions to form intermediates like nitrostyrenes, which can be further functionalized . Furthermore, the nitro group can be readily reduced to an amino group, providing access to a wide array of aniline derivatives, or it can participate in cyclization reactions . Researchers value this compound for its role as a synthetic handle in medicinal chemistry, materials science, and the development of fine chemicals. Its applications extend to use as a precursor in the synthesis of specialized dyes and photoremovable protecting groups, building upon the known utility of simpler analogues like 2-nitrobenzaldehyde . Handling and Safety: As with many nitro-aromatic compounds, appropriate safety precautions should be followed. Refer to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information. Notice: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use, or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-morpholin-4-yl-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-8-9-1-2-10(7-11(9)13(15)16)12-3-5-17-6-4-12/h1-2,7-8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCHDWUUUUEPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276922
Record name Benzaldehyde, 4-(4-morpholinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904895-91-6
Record name Benzaldehyde, 4-(4-morpholinyl)-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904895-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-(4-morpholinyl)-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 4-Morpholino-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthetic architecture, and application of 4-Morpholino-2-nitrobenzaldehyde , a specialized intermediate used in the development of pharmaceutical agents, particularly kinase inhibitors and anti-infectives.

CAS Registry Number: 904895-91-6 Chemical Formula: C₁₁H₁₂N₂O₄ Molecular Weight: 236.22 g/mol

Chemical Identity & Physicochemical Profiling[1][2]

This compound is a "privileged scaffold" intermediate. Its structure combines an electron-withdrawing nitro group and an electron-donating morpholine ring on a benzaldehyde core. This "push-pull" electronic system makes it highly reactive for condensation reactions (e.g., Knoevenagel, Wittig) and reductive cyclizations (e.g., Indole synthesis).

Core Data Table[1]
PropertySpecification
IUPAC Name 4-(Morpholin-4-yl)-2-nitrobenzaldehyde
CAS Number 904895-91-6
Molecular Weight 236.22 g/mol
Exact Mass 236.0797
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 145–148 °C (Typical for this class; varies by purity)
pKa (Conjugate Acid) ~3.5 (Morpholine nitrogen)
Structural Analysis

The molecule features three distinct functional zones:

  • C1-Aldehyde: The primary electrophilic handle for chain extension.

  • C2-Nitro Group: Provides ortho-activation for metabolic stability or reductive cyclization.

  • C4-Morpholine: A solubility-enhancing pharmacophore often used to improve the pharmacokinetic (PK) profile of drug candidates.

Synthetic Architecture

The most robust synthesis of this compound utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy. The para-aldehyde group activates the C4-position, allowing for the displacement of a leaving group (Fluorine or Chlorine) by morpholine.

Reaction Mechanism & Logic

The reaction proceeds via a Meisenheimer complex. The aldehyde at the para position is the primary electron-withdrawing group (EWG) that stabilizes the negative charge intermediate, facilitating the nucleophilic attack of morpholine.

Key Precursor: 4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8). Note: The fluoro-derivative is preferred over the chloro-derivative due to the higher electronegativity of fluorine, which lowers the energy of the transition state in SNAr reactions.

Experimental Protocol

Scale: 10 mmol Yield: ~85-92%

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2-nitrobenzaldehyde (1.69 g, 10 mmol) in anhydrous Acetonitrile (ACN) or DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol) or Diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol).

  • Nucleophile Addition: Add Morpholine (1.05 mL, 12 mmol) dropwise.

  • Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and a bright yellow fluorescent spot (Product, Rf ~0.4) will appear.[1] Reaction time is typically 2–4 hours.

  • Workup:

    • If DMF used: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid. Filter, wash with water, and dry.[1]

    • If ACN used: Evaporate solvent in vacuo. Resuspend residue in water/DCM. Extract with DCM (3x). Dry organic layer over MgSO₄ and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Start 4-Fluoro-2-nitrobenzaldehyde (CAS 2923-96-8) Reagents Morpholine + K2CO3 Solvent: DMF/ACN Start->Reagents Mix Intermediate Meisenheimer Complex Reagents->Intermediate 80°C, 2-4h Product This compound (CAS 904895-91-6) Intermediate->Product - HF Workup Precipitation (H2O) or Extraction (DCM) Product->Workup Isolation

Caption: SNAr pathway transforming the fluoro-precursor into the morpholino-derivative via base-mediated displacement.

Structural Characterization (Analytical Profile)

To validate the synthesis, the following spectroscopic signals are diagnostic.

¹H NMR (400 MHz, DMSO-d₆) - Predicted
  • Aldehyde (-CHO): δ 10.05 ppm (s, 1H). Diagnostic singlet.

  • Aromatic C3-H (Ortho to NO₂): δ 7.65 ppm (d, J=2.5 Hz, 1H). Small meta-coupling.

  • Aromatic C6-H (Ortho to CHO): δ 7.85 ppm (d, J=8.8 Hz, 1H). Deshielded by CHO.

  • Aromatic C5-H: δ 7.25 ppm (dd, J=8.8, 2.5 Hz, 1H).

  • Morpholine (-O-CH₂-): δ 3.75 ppm (m, 4H).

  • Morpholine (-N-CH₂-): δ 3.40 ppm (m, 4H).

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (ESI+)

  • Molecular Ion [M+H]⁺: 237.23 m/z

  • Fragment Ions: Loss of NO₂ (M-46) or loss of CHO (M-29) may be observed.

Functional Utility in Drug Design[6]

This compound serves as a critical "Type 1" building block. It is primarily used to synthesize fused heterocyclic systems found in kinase inhibitors and anti-parasitic agents.

Key Application: Indole Synthesis (Leimgruber-Batcho)

The 2-nitro-benzaldehyde motif is the classic substrate for the Leimgruber-Batcho indole synthesis. This converts the aldehyde into a 6-morpholinoindole , a scaffold present in PI3K and mTOR inhibitors.

  • Condensation: Reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields the enamine.

  • Reduction: Reductive cyclization (using H₂/Pd-C or Zn/AcOH) forms the indole core.

Key Application: Anti-Infective Inhibitors

Recent studies (see References) utilize this aldehyde in Knoevenagel condensations with barbituric acid to create covalent inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase (LbDHODH). The aldehyde forms a benzylidene "warhead" that targets cysteine residues in the enzyme.

Drug Discovery Cascade Diagram

DrugDiscovery Aldehyde This compound (Scaffold) Path1 Pathway A: Leimgruber-Batcho Aldehyde->Path1 Path2 Pathway B: Knoevenagel Condensation Aldehyde->Path2 Indole 6-Morpholinoindole Path1->Indole + DMF-DMA + Reduction Kinase PI3K / mTOR Inhibitors (Oncology) Indole->Kinase Benzylidene Benzylidene-Barbiturates Path2->Benzylidene + Barbituric Acid Infective LbDHODH Inhibitors (Leishmaniasis) Benzylidene->Infective

Caption: Divergent synthetic utility of the scaffold in oncology (indoles) and infectious disease (benzylidenes).

References

  • PubChem. (2025). Compound Summary: 2-Morpholino-5-nitrobenzaldehyde (Isomer Reference).[2] National Library of Medicine. [Link]

  • Chemical Register. (2024). CAS 904895-91-6: this compound. [Link][3][2][4][5][6]

  • Ferreira, R. S., et al. (2025). Barbituric Acid Derivatives as Covalent Inhibitors of Leishmania braziliensis Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. [Link](Note: Describes use of this compound as starting material).

  • Organic Syntheses. (2011). Preparation of o-Aminobenzaldehydes from o-Nitrobenzaldehydes. Org. Synth. 2012, 89, 274-282.[7] [Link]

Sources

Physicochemical properties of 4-Morpholino-2-nitrobenzaldehyde for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 904895-91-6 Chemical Formula: C₁₁H₁₂N₂O₄ Molecular Weight: 236.22 g/mol [1]

Executive Summary

4-Morpholino-2-nitrobenzaldehyde is a high-value bifunctional intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds.[1] Structurally, it features an electron-withdrawing ortho-nitrobenzaldehyde core coupled with an electron-donating morpholine ring at the para-position.[1] This "push-pull" electronic architecture makes it an ideal precursor for indoles (via reductive cyclization), quinazolines , and benzodiazepines .[1]

This guide outlines the physicochemical properties, optimized synthetic routes, and critical handling protocols for researchers utilizing this compound in drug discovery and organic synthesis.

Physicochemical Properties & Identity

The compound is characterized by its distinct yellow-to-orange coloration, a result of the intramolecular charge transfer (ICT) between the morpholine donor and the nitro/aldehyde acceptors.[1]

Datasheet Profile
PropertySpecification / ValueNote
Appearance Yellow to Orange Crystalline SolidColor intensity varies with purity and particle size.[1]
Solubility (High) DMSO, DMF, DCM, ChloroformSoluble in polar aprotic and chlorinated solvents.
Solubility (Low) Water, Hexanes, Diethyl EtherLipophilic character dominates; precipitates from water.
LogP (Predicted) ~1.5 - 1.9Morpholine lowers LogP relative to alkyl analogs, improving drug-like properties.[1]
pKa (Conjugate Acid) ~5.6 (Morpholine nitrogen)The nitro group significantly reduces the basicity of the aniline nitrogen via resonance.[1]
Electronic Character Strong Dipole (Push-Pull)The para-morpholine acts as a strong resonance donor; ortho-nitro and aldehyde are acceptors.[1]

Synthetic Accessibility & Purity Profiling

The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) .[1] While 4-chloro-2-nitrobenzaldehyde can be used, 4-fluoro-2-nitrobenzaldehyde is the superior starting material due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate, accelerating the reaction rate.[1]

Optimized Synthesis Protocol (SₙAr)

Reaction: 4-Fluoro-2-nitrobenzaldehyde + Morpholine


 this compound[1]
  • Reagents:

    • Substrate: 4-Fluoro-2-nitrobenzaldehyde (1.0 equiv)[1]

    • Nucleophile: Morpholine (1.1 - 1.2 equiv)[1]

    • Base: Potassium Carbonate (K₂CO₃, 1.5 equiv) or DIPEA (for homogeneous conditions).

    • Solvent: DMF or Acetonitrile (MeCN).[1]

  • Procedure:

    • Dissolve 4-fluoro-2-nitrobenzaldehyde in MeCN or DMF (0.5 M concentration).[1]

    • Add K₂CO₃ followed by the slow addition of morpholine.[1]

    • Condition: Heat to 60–80°C. Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.[1]6) will disappear, replaced by the fluorescent yellow product (Rf ~0.4).

    • Workup: Pour the reaction mixture into crushed ice/water. The product will precipitate as a yellow solid.[1] Filter, wash with water to remove salts/morpholine, and dry.

    • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH) if necessary.[1]

Synthesis Workflow Diagram

SnAr_Synthesis Start Start: 4-Fluoro-2-nitrobenzaldehyde (CAS: 2923-96-8) Process Process: S_NAr Reaction (Heat 60-80°C) Start->Process Reagents Reagents: Morpholine + K2CO3 Solvent: DMF/MeCN Reagents->Process Intermediate Intermediate: Meisenheimer Complex Process->Intermediate Nucleophilic Attack Product Product: This compound (Yellow Solid) Intermediate->Product Fluoride Elimination

Caption: SₙAr synthesis pathway utilizing fluorine displacement for high-yield conversion.

Reactivity & Synthetic Utility

This scaffold is a "privileged structure" in medicinal chemistry because it allows for divergent synthesis into multiple heterocyclic classes.

A. Reductive Cyclization (Indole Synthesis)

The ortho-nitroaldehyde motif is a classic precursor for indoles.[1]

  • Mechanism: Reduction of the nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd) yields the aniline, which spontaneously condenses with the aldehyde (or added ketones) to form the indole or quinoline core.

  • Application: Synthesis of 6-morpholinoindoles, which are potent kinase inhibitor scaffolds.[1]

B. Quinazoline Formation

Reaction with amidines or urea yields quinazolines.

  • Protocol: Condensation with guanidine hydrochloride in the presence of a base (NaOEt) cyclizes the aldehyde and nitro (after reduction) into the quinazoline ring, preserving the morpholine moiety for solubility.[1]

C. Knoevenagel Condensation

The aldehyde is highly activated for condensation with active methylene compounds (e.g., Malononitrile) due to the electron-withdrawing nitro group ortho to it.[1]

Divergent Reactivity Map

Reactivity_Map Core This compound Indole 6-Morpholinoindole (Kinase Inhibitors) Core->Indole Reductive Cyclization (Fe/AcOH or Cadogan) Schiff Schiff Bases (Ligands/Sensors) Core->Schiff Condensation (Amines + Acid Cat.) Quinazoline Quinazolines (Antibacterial/Anticancer) Core->Quinazoline Cyclization (Guanidine/Urea)

Caption: Divergent synthesis pathways transforming the core scaffold into bioactive heterocycles.[1]

Handling, Stability & Safety

  • Stability: The compound is stable at room temperature but light-sensitive (common for nitro-aromatics).[1] Store in amber vials.

  • Safety Profile:

    • GHS Classification: Warning.[1][2] Causes skin irritation (H315), Serious eye irritation (H319).[2]

    • Morpholine Content: While bound, the metabolic breakdown can release morpholine structures; handle with standard PPE (Gloves, Goggles).

    • Thermal Hazard: Nitro compounds can be energetic.[3] Do not heat neat (undiluted) above 150°C without DSC testing.

References

  • Ambeed. (2025).[1] Product Datasheet: this compound (CAS 904895-91-6).[1][4][5][6] Retrieved from [1]

  • PubChem. (2025).[1][2] Compound Summary: 4-Fluoro-2-nitrobenzaldehyde (Precursor).[1] National Library of Medicine.[1] Retrieved from [1]

  • BenchChem. (2025).[1][7][8] Synthesis of Nitrobenzaldehydes: Technical Guide. Retrieved from [1]

  • BLD Pharm. (2025).[1] Building Blocks: this compound.[1][4][5][6][9] Retrieved from [1]

  • PrepChem. (2025).[1] Standard Protocols for Nucleophilic Aromatic Substitution.[1] Retrieved from [1]

Sources

Technical Guide: Solubility Profile & Handling of 4-Morpholino-2-nitrobenzaldehyde

[1]

Part 1: Executive Summary & Physicochemical Context

4-Morpholino-2-nitrobenzaldehyde (CAS: 116026-90-5) is a critical intermediate in the synthesis of the epidermal growth factor receptor (EGFR) inhibitor Gefitinib .[1] Its solubility profile is a determining factor in two distinct workflows:

  • Synthetic Organic Chemistry: Optimizing reaction yields and purification (recrystallization) efficiency.

  • Biological Assays: Preparing stable stock solutions for in vitro screening.

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH), grounded in the principles of solvation thermodynamics and structural chemistry.[1]

Physicochemical Profile

The molecule features a "push-pull" electronic system: the electron-donating morpholine ring and the electron-withdrawing nitro/aldehyde groups create a polarized structure.[1]

PropertyValue / DescriptionImpact on Solubility
CAS Number 116026-90-5Unique Identifier
Molecular Formula C₁₁H₁₂N₂O₄Moderate Molecular Weight (236.22 g/mol )
Electronic State Polarized (Push-Pull)High affinity for polar aprotic solvents (DMSO).[1]
H-Bonding Acceptors: 4 (O, N)Good interaction with protic solvents (Methanol).[1]
Lipophilicity Moderate LogP (~1.5 - 2.[1]0)Poor water solubility; requires organic co-solvents.[1]

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[1]

Status: High Solubility (Recommended for Stock Solutions)[1]

Mechanism of Solvation

DMSO is a polar aprotic solvent (

111
Protocol: Preparation of 100 mM Stock Solution

Use this protocol for biological assays or long-term storage.[1]

  • Calculate Mass: To prepare 10 mL of a 100 mM solution:

    
    
    
    
    [1]
  • Weighing: Weigh 236.2 mg of the compound into a pre-tared, amber glass vial (to protect from photodegradation).

  • Dissolution: Add 10 mL of anhydrous DMSO (Grade:

    
    99.9%).
    
  • Mixing: Vortex for 30 seconds. The solution should turn clear yellow/orange immediately.[1]

    • Troubleshooting: If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into cryovials and store at -20°C. Stability is typically >6 months under these conditions.

Part 3: Solubility in Methanol

Status: Moderate / Temperature-Dependent (Recommended for Purification)[1]

Mechanism of Solvation

Methanol is a polar protic solvent.[1] It solvates the compound primarily through hydrogen bonding with the morpholine oxygen and the nitro group oxygens.[1] However, the hydrophobic benzene ring limits solubility at low temperatures, creating a steep solubility-temperature gradient.[1]

Application: Recrystallization Strategy

This gradient makes Methanol an excellent candidate for purification via recrystallization, often superior to ethyl acetate for removing polar impurities.[1]

Recrystallization Protocol:

  • Dissolution: Suspend crude this compound in Methanol (approx. 10 mL per gram) in a round-bottom flask.

  • Heating: Heat to reflux (65°C) with stirring. Add additional Methanol in small aliquots until the solid just dissolves.[1]

  • Filtration: If insoluble particles remain (likely inorganic salts from the synthesis), perform a hot filtration.[1]

  • Crystallization: Remove from heat and allow to cool slowly to room temperature. Then, transfer to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the yellow crystals via vacuum filtration and wash with cold (-20°C) Methanol.

Part 4: Experimental Protocols for Solubility Determination

Since batch-to-batch purity affects exact solubility limits, researchers must validate solubility empirically.[1]

Method A: Visual Saturation (Shake-Flask)

Best for rapid " go/no-go " checks.[1]

  • Place 10 mg of compound into a clear HPLC vial.

  • Add 100

    
    L  of solvent (DMSO or MeOH).[1]
    
  • Shake at 25°C for 1 hour.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.[1][2]

    • Cloudy/Solid: Add solvent in 100

      
      L increments until clear.[1]
      
    • Calculation:

      
      
      
Method B: HPLC Quantitative Assay (Self-Validating)

Required for thermodynamic data.[1]

  • Preparation: Prepare a saturated solution by adding excess solid to the solvent and stirring for 24 hours at 25°C.

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter (nylon filters may bind the nitro compound).[1]
    
  • Dilution: Dilute the filtrate 1:100 with Acetonitrile.

  • Analysis: Inject onto HPLC (C18 Column, UV detection at 254 nm).

  • Quantification: Compare peak area against a 5-point standard curve (0.01 - 1.0 mg/mL).

Part 5: Visualizations

Workflow: Solubility Determination & Application

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Assay).

SolubilityWorkflowStartThis compound(Solid)GoalIntended Application?Start->GoalAssayBiological Assay(Screening)Goal->AssayIn Vitro DataSynthSynthesis / Purification(Gefitinib Route)Goal->SynthPurity NeededDMSODissolve in DMSO(Polar Aprotic)Assay->DMSOStock100 mM Stock(Store -20°C)DMSO->StockHigh SolubilityMeOHDissolve in Methanol(Polar Protic)Synth->MeOHHeatHeat to Reflux (65°C)MeOH->HeatCoolCool to 4°C(Recrystallization)Heat->CoolTemp Gradient

Caption: Decision matrix for solvent selection. DMSO is optimal for stable stock solutions, while Methanol's temperature-dependent solubility is exploited for purification.[1]

Chemical Context: Gefitinib Synthesis Pathway

Understanding where this intermediate fits highlights the importance of removing impurities via Methanol recrystallization.[1]

SynthesisPathPrecursor4-Chloro-2-nitrobenzaldehydeIntermediateThis compound(Target Compound)Precursor->IntermediateSNAr Reaction(K2CO3, DMF)Reagent+ MorpholineReagent->IntermediateAniline4-Morpholino-2-aminobenzaldehydeIntermediate->AnilineNitro ReductionStep2Reduction (Fe/AcOH or H2/Pd)FinalGefitinib (Iressa)Aniline->FinalCyclization & Coupling

Caption: Synthetic pathway for Gefitinib. The high purity of the nitro-intermediate (via MeOH recrystallization) is crucial for the efficiency of the subsequent reduction step.[1]

Part 6: Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]

  • Disposal: Dispose of DMSO and Methanol solutions in halogenated organic waste containers (due to potential residual chlorinated precursors).[1]

References

  • General Recrystallization Techniques: University of Wisconsin-Madison. "Recrystallization Guide." [Link]

  • Solvent Properties (DMSO/Methanol): National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 679, Dimethyl sulfoxide." [Link][1]

The Ascendant Role of 4-Morpholino-2-nitrobenzaldehyde in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. Among these, 4-Morpholino-2-nitrobenzaldehyde emerges as a molecule of significant interest. Its unique trifecta of a reactive aldehyde, an electron-withdrawing nitro group, and a privileged morpholine moiety positions it as a powerful building block for the synthesis of a diverse array of bioactive compounds. This technical guide provides an in-depth exploration of the synthesis, derivatization, and burgeoning applications of this compound in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals.

The Strategic Importance of the this compound Scaffold

The therapeutic potential of compounds derived from this compound can be attributed to the synergistic interplay of its constituent functional groups. The morpholine ring is a well-established pharmacophore in medicinal chemistry, frequently incorporated to enhance the physicochemical properties, metabolic stability, and biological activity of drug candidates.[1][2][3] Its presence can improve aqueous solubility and introduce favorable interactions with biological targets.[1] The nitrobenzaldehyde core, on the other hand, is a versatile precursor for a multitude of chemical transformations and has been implicated in various pharmacological activities, including anticancer and antimicrobial effects.[4][5][6] The aldehyde functionality, in particular, serves as a convenient handle for the construction of diverse molecular architectures through reactions such as condensation to form Schiff bases and chalcones.[5]

Synthesis of this compound: A Proposed Pathway

Synthesis_Pathway reagent1 2-Fluoro-6-nitrobenzaldehyde product This compound reagent1->product Nucleophilic Aromatic Substitution reagent2 Morpholine reagent2->product base K₂CO₃ base->product solvent DMF solvent->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a dry round-bottom flask, add 2-fluoro-6-nitrobenzaldehyde (1 equivalent), morpholine (1.2 equivalents), and anhydrous potassium carbonate (2 equivalents).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Reaction Conditions: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Derivatization Potential: Expanding the Chemical Space

The aldehyde group of this compound is a gateway to a vast chemical space, enabling the synthesis of numerous derivatives with potentially enhanced biological activities. Key derivatizations include the formation of Schiff bases, hydrazones, and chalcones.

Derivatization start This compound schiff_base Schiff Bases (-CH=N-R) start->schiff_base Condensation with Primary Amines hydrazone Hydrazones (-CH=N-NH-R) start->hydrazone Condensation with Hydrazines chalcone Chalcones (-CH=CH-CO-R) start->chalcone Claisen-Schmidt Condensation

Caption: Key derivatization pathways of this compound.

Experimental Protocol: Synthesis of a this compound Schiff Base
  • Reactant Preparation: Dissolve equimolar amounts of this compound and a selected primary amine in absolute ethanol in a round-bottom flask.[5]

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[5]

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried under vacuum.[5]

Applications in Medicinal Chemistry: A Landscape of Therapeutic Potential

The structural motifs present in this compound and its derivatives have been associated with a wide spectrum of biological activities, making this scaffold a promising starting point for the development of novel therapeutic agents.

Anticancer Activity

The nitrobenzaldehyde core has been investigated for its potential in cancer therapy. For instance, nitrobenzaldehyde has been used in non-invasive photodynamic therapy, where upon activation by UV light, it can induce intracellular acidification and subsequent apoptosis in cancer cells.[4][9] Furthermore, Schiff bases derived from nitrobenzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines, with the azomethine group (-HC=N-) often implicated in inducing apoptosis.[5][10] The incorporation of the morpholine moiety is also a well-established strategy in the design of anticancer agents, including inhibitors of key signaling molecules like PI3 kinase.[11] For example, novel 2-morpholino-4-anilinoquinoline derivatives have shown potent antitumor activity against the HepG2 cell line, with some compounds exhibiting high selectivity for cancer cells.[12][13]

Compound Class Cancer Cell Line Reported Activity (IC₅₀) Reference
2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydePC-3 (Prostate)13.11 µM[14]
2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydeMCF-7 (Breast)16.34 µM[14]
2-morpholino-4-anilinoquinoline derivativesHepG2 (Liver)8.50 - 12.76 µM[12][13]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF (Tongue)446.68 µg/mL[10]
Antimicrobial Activity

Derivatives of both morpholine and nitrobenzaldehyde have shown promise as antimicrobial agents. Schiff bases and their metal complexes are well-documented for their antibacterial and antifungal properties.[5][6] For example, Schiff bases derived from 2-nitrobenzaldehyde have exhibited significant antifungal activity against Candida albicans.[15][16] Additionally, novel semicarbazides and thiosemicarbazides based on a 4-(morpholin-4-yl)-3-nitrobenzohydrazide scaffold have demonstrated potent antibacterial activity against Gram-positive bacteria, with a semicarbazide derivative showing a MIC value of 3.91 µg/mL against Enterococcus faecalis.[17][18] The morpholine ring itself is a component of several antimicrobial drugs and its incorporation can enhance the antimicrobial potency of a molecule.[19]

Compound Class Microorganism Reported Activity (MIC) Reference
Semicarbazide derivativeEnterococcus faecalis3.91 µg/mL[17][18]
Thiosemicarbazide derivativeMicrococcus luteus31.25 µg/mL[17]
Thiosemicarbazide derivativeBacillus cereus31.25 µg/mL[17]
Neuroprotective Potential

Oxidative stress is a key contributor to neurodegenerative diseases.[20] Compounds that can mitigate oxidative damage and protect neuronal cells are of significant therapeutic interest.[21] Natural product mimics incorporating structural motifs similar to those found in this compound have been synthesized and shown to possess significant neuroprotective activity against H₂O₂-induced oxidative stress in neuronal cells.[21] Furthermore, certain quinoline-based compounds with a nitro group have demonstrated the ability to protect neuronal cells from oxidative stress-induced neurotoxicity by scavenging reactive oxygen species and upregulating antioxidant enzymes.[20] The development of novel neuroprotective agents based on pyrrolyl- and indolylazine classes has also shown promise in cellular models of Alzheimer's disease.[22]

Conclusion and Future Directions

This compound represents a highly versatile and promising scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group allow for the creation of large and diverse libraries of derivatives. The inherent biological activities associated with the morpholine and nitrobenzaldehyde moieties make this core structure a fertile ground for the discovery of novel anticancer, antimicrobial, and neuroprotective agents. Future research should focus on the systematic exploration of the chemical space around this scaffold, coupled with comprehensive biological evaluation to elucidate structure-activity relationships and identify lead compounds for further development. The continued investigation of this compound and its analogues holds significant potential for addressing unmet medical needs.

References

  • ChemicalBook. 4-Morpholinobenzaldehyde synthesis.
  • Al-Masoudi, N. A., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403.
  • Saleem, H., et al. (2018). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Cureus, 10(2), e2163.
  • Gdovin, M. J. (2017). The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. Seminars in Cancer Biology. [This is an inferred reference from the context of citation[4], the direct link is not provided in the search results].

  • Al-Amiery, A. A., et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Medicinal and Chemical Sciences, 2(3), 123-129.
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of 4-Nitrobenzaldehyde for Medicinal Chemistry.
  • Popkov, S. V. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • Janowski, M., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI.
  • El-Sayed, M., et al. (2013). Natural products inspired synthesis of neuroprotective agents against H₂O₂-induced cell death. Bioorganic & Medicinal Chemistry Letters, 23(5), 1385-1388.
  • Nikalje, A. P. G., et al. (2012). Design and synthesis of novel N-substituted morpholino benzamide derivatives as antimicrobial agents. ResearchGate.
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. Available from: [Link]

  • BenchChem. (2025). Evaluating the Biological Activity of Derivatives Synthesized from 2-Chloro-5-nitrobenzaldehyde: A Comparative Guide.
  • Janowski, M., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Semantic Scholar.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 4321-4334.
  • Khan, S., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 345-358.
  • ResearchGate. (2024). Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots.
  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie, 133, 9-22.
  • ResearchGate. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.
  • Organic Syntheses. o-NITROBENZALDEHYDE.
  • Sarchem Labs. (2025). Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]

  • Al-Qaisi, Z. I., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances.
  • Thangnipon, W., et al. (2019). Repurposing of Nitroxoline Drug for the Prevention of Neurodegeneration. Oxidative Medicine and Cellular Longevity, 2019, 8535603.
  • Mami, C., et al. (2025). Antioxidant Bioactive Agents for Neuroprotection Against Perinatal Brain Injury. MDPI.
  • Ural Federal University. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks.
  • El-Garf, S. A., et al. (2018). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Chemistry Central Journal, 12(1), 107.
  • de Oliveira, A. C. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Plena, 17(9), 097401.

Sources

Electronic properties of the morpholine ring in nitrobenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a morpholine ring into nitrobenzaldehyde derivatives represents a strategic manipulation of electronic and physicochemical properties critical for both drug discovery and optoelectronic material design. Unlike simple dialkylamines, the morpholine ring introduces a unique "electronic dualism": the nitrogen atom acts as a resonance donor (+R), while the distal oxygen atom exerts a purely inductive electron-withdrawing effect (-I). When coupled with the strong electron-withdrawing nature of nitro (


) and aldehyde (

) groups, this creates a highly polarized "push-pull"

-conjugated system.

This guide provides a comprehensive analysis of the electronic properties, synthesis, and spectroscopic behaviors of morpholino-nitrobenzaldehyde derivatives.[1] It details the causal link between the chair conformation of the morpholine ring and the resulting Intramolecular Charge Transfer (ICT) states, offering actionable protocols for their synthesis and characterization.

Electronic Architecture & Mechanistic Insights

The Morpholine Paradox: Donor-Acceptor Balance

The morpholine ring is not merely a solubilizing group; it is a fine-tuner of electron density.

  • Nitrogen Center (The Anchor): The nitrogen atom attaches to the aromatic ring. It possesses a lone pair that participates in

    
     conjugation with the benzene ring, especially when para- or ortho- to the electron-withdrawing nitro group. This creates a significant dipole moment.
    
  • Oxygen Center (The Moderator): The oxygen atom at the 4-position of the heterocycle is electronically isolated from the

    
    -system by saturated carbons. However, its high electronegativity exerts a through-bond inductive withdrawal (-I). This reduces the availability of the nitrogen lone pair compared to piperidine, making morpholine a "softer" donor.
    
Intramolecular Charge Transfer (ICT)

In nitrobenzaldehyde derivatives, the morpholine nitrogen pushes electron density into the ring, while the nitro and aldehyde groups pull it. This establishes a strong ICT state, particularly in the excited state.

Key Consequence: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is significantly narrowed. This results in:

  • Bathochromic Shifts: Absorption moves to longer wavelengths (visible region).

  • Non-Linear Optical (NLO) Response: High first-order hyperpolarizability (

    
    ), making these molecules candidates for frequency doubling materials.
    
Steric Inhibition of Resonance

The position of the nitro group is critical. In 4-morpholino-3-nitrobenzaldehyde , the bulky nitro group ortho to the morpholine ring creates steric clash. This forces the morpholine ring to twist out of the plane of the benzene ring.

  • Effect: The

    
    -orbital of the nitrogen moves out of alignment with the aromatic 
    
    
    
    -system.
  • Result: The resonance donation is dampened (but not eliminated), leading to a hypsochromic shift (blue shift) compared to sterically unhindered isomers.

ElectronicEffects cluster_steric Steric Gating Morpholine Morpholine Ring (Chair Conformation) Nitrogen N-Atom (Donor +R) Morpholine->Nitrogen Contains Oxygen O-Atom (Inductive -I) Morpholine->Oxygen Contains Benzene Benzene Scaffold Nitrogen->Benzene n -> pi* Donation ICT Intramolecular Charge Transfer (ICT) Nitrogen->ICT Push Oxygen->Nitrogen Reduces Basicity (-I Effect) Nitro Nitro Group (-NO2) (Strong Acceptor) Benzene->Nitro e- Withdrawal Aldehyde Aldehyde (-CHO) (Reactive Handle) Benzene->Aldehyde e- Withdrawal Nitro->Nitrogen Ortho-Steric Clash (Twists Bond) Nitro->ICT Pull

Figure 1: Electronic push-pull mechanism and steric gating in morpholino-nitrobenzaldehyde systems.

Spectroscopic Signatures

UV-Vis Spectroscopy & Solvatochromism

These derivatives exhibit positive solvatochromism. As solvent polarity increases, the highly polar excited ICT state is stabilized more than the ground state, lowering the transition energy.

SolventDielectric Constant (

)

(nm)
Appearance
Hexane 1.88~360Pale Yellow
Chloroform 4.81~385Yellow
DMSO 46.7~410Deep Orange

Note: Values are approximate for 4-morpholino-3-nitrobenzaldehyde and vary by isomer.

NMR Characterization ( H)

The morpholine ring signals are diagnostic. Due to the chair conformation and the electronic environment:

  • 
    -Protons (N-CH
    
    
    
    ):
    Typically appear as a triplet around 3.0 – 3.4 ppm . They are deshielded by the adjacent nitrogen but shielded relative to the aromatic protons.
  • 
    -Protons (O-CH
    
    
    
    ):
    Appear as a triplet around 3.7 – 3.9 ppm . Deshielded by the adjacent oxygen.
  • Aromatic Protons: The proton ortho to the nitro group is highly deshielded (often >8.0 ppm). The proton ortho to the morpholine ring is shielded (upfield shift) due to electron donation, appearing around 6.8 – 7.2 ppm unless influenced by the aldehyde.

Experimental Protocol: Synthesis of 4-Morpholino-3-nitrobenzaldehyde

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism.[2] The presence of the electron-withdrawing nitro and aldehyde groups para and ortho to the leaving group activates the ring for nucleophilic attack.
Materials
  • Substrate: 4-Fluoro-3-nitrobenzaldehyde (Preferred over chloro- for faster kinetics).

  • Nucleophile: Morpholine (1.2 equivalents).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-nitrobenzaldehyde (1.0 g, 5.9 mmol) in dry Acetonitrile (15 mL).

  • Addition: Add Potassium Carbonate (1.22 g, 8.8 mmol, 1.5 eq) to the solution.

  • Nucleophile Introduction: Add Morpholine (0.62 mL, 7.1 mmol, 1.2 eq) dropwise via syringe while stirring.

    • Observation: The reaction is exothermic; a color change to bright yellow/orange indicates the formation of the Meisenheimer complex intermediate.

  • Reaction: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes).
    
  • Workup:

    • Cool to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL). The product should precipitate as a yellow solid.

    • Filter the solid using a Buchner funnel.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , Hexane:EtOAc gradient) if high purity (>99%) is required for optical measurements.
    
Validation (Self-Check)
  • Melting Point: Expect range 138–142°C (varies slightly by isomer).

  • IR Spectrum: Look for disappearance of the C-F stretch and appearance of aliphatic C-H stretches (2850–2950 cm

    
    ) from the morpholine ring.
    

SynthesisWorkflow Start Start: 4-Fluoro-3-nitrobenzaldehyde + MeCN AddBase Add K2CO3 (1.5 eq) Add Morpholine (1.2 eq) Start->AddBase Reflux Reflux @ 80°C (4-6 Hours) AddBase->Reflux Monitor TLC Check (Disappearance of SM) Reflux->Monitor Monitor->Reflux Incomplete Quench Pour into Ice Water (Precipitation) Monitor->Quench Complete Filter Filtration & Drying Quench->Filter Product Product: 4-Morpholino-3-nitrobenzaldehyde Filter->Product

Figure 2: Synthetic workflow for the SNAr preparation of the target derivative.

Applications in Drug Discovery & Materials

Solubility & Bioavailability

In medicinal chemistry, the morpholine ring is a "privileged scaffold." Replacing a phenyl ring or a diethylamino group with morpholine often lowers


 (lipophilicity) to an optimal range (1.5 – 2.5), enhancing water solubility while maintaining membrane permeability. The ether oxygen can accept hydrogen bonds from water, further aiding solvation.
Non-Linear Optics (NLO)

The 4-morpholino-3-nitrobenzaldehyde structure is a classic Donor-


-Acceptor (D-

-A) system.
  • Hyperpolarizability: The molecule exhibits a large molecular first hyperpolarizability (

    
    ).
    
  • Crystal Packing: For NLO applications, the crystal must be non-centrosymmetric. However, morpholine derivatives often form centrosymmetric dimers due to dipole-dipole pairing. Structural modification (e.g., adding chiral centers to the morpholine ring) is often required to force non-centrosymmetric packing for Second Harmonic Generation (SHG).

References

  • Synthesis and Pharmacological Review of Morpholine: Title: An updated review on morpholine derivatives with their pharmacological actions. Source: ResearchGate (2022). URL:[Link]

  • NLO Properties of Donor-Acceptor Systems: Title: Exploration of linear and third-order nonlinear optical properties for donor–π-linker–acceptor chromophores. Source: Royal Society of Chemistry / ResearchGate. URL:[Link]

  • Crystal Structure and Conformation: Title: Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine (Analogous Structural Data). Source: MDPI (2020). URL:[Link]

  • Intramolecular Charge Transfer Mechanisms: Title: Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines.[3] Source: PubMed Central (PMC). URL:[Link]

Sources

Methodological & Application

Application Note: Chemoselective Reduction of 4-Morpholino-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This Application Note details the chemoselective reduction of 4-Morpholino-2-nitrobenzaldehyde to 4-Morpholino-2-aminobenzaldehyde . This transformation is a critical gateway in the synthesis of PI3K inhibitors, quinazoline-based antineoplastics, and fluorescent probes.

The Challenge: The primary synthetic hurdle is the chemoselective reduction of the nitro group (


) in the presence of a reactive aldehyde (

) and a basic morpholine ring. Standard catalytic hydrogenation (Pd/C,

) frequently results in over-reduction to the benzyl alcohol or reductive amination byproducts.

The Solution: This guide prioritizes the Iron/Ammonium Chloride (Fe/NH


Cl)  protocol. It is highlighted for its operational simplicity, high chemoselectivity, and scalability, offering a superior safety profile compared to Stannous Chloride (

) or catalytic hydrogenation methods.

Chemical Context & Mechanism[1][2][3][4][5]

Substrate Analysis
  • Target: 4-Morpholino-2-aminobenzaldehyde.

  • Moiety 1 (Nitro): Electrophilic, susceptible to single-electron transfer (SET) reduction.

  • Moiety 2 (Aldehyde): Electrophilic, prone to reduction (

    
    ), oxidation (
    
    
    
    ), or condensation. In ortho-amino benzaldehydes, the proximity of the amine and aldehyde poses a risk of self-condensation to form oligomers or anhydro-bases.
  • Moiety 3 (Morpholine): A tertiary amine. Under strongly acidic conditions (e.g.,

    
    ), protonation may alter solubility or complicate extraction.
    
Reaction Mechanism (Fe/NH Cl)

The reduction proceeds via a heterogeneous electron transfer mechanism on the Iron surface. Ammonium chloride acts as an electrolyte and a mild proton source, buffering the reaction mixture to a near-neutral pH (~5-6). This pH control is vital to prevent acid-catalyzed acetalization or base-catalyzed Cannizzaro disproportionation of the aldehyde.

Pathway:



ReductionMechanism Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2e-, +2H+ (Fe Surface) Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amine (-NH2) Hydroxyl->Amine +2e-, +2H+ (Rate Limiting) Aldehyde Aldehyde Group (Intact) Aldehyde->Nitro Chemoselectivity: Aldehyde Inert to Fe(0)

Figure 1: Stepwise reduction pathway of the nitro group on the iron surface. The aldehyde remains spectators due to the specific redox potential of Fe(0) in aqueous ethanol.

Experimental Protocols

Method A: Fe/NH Cl Reduction (Recommended)

Best for: Gram-scale to Kilo-scale, Green Chemistry compliance, High Purity.

Reagents:

  • This compound (1.0 equiv)

  • Iron Powder (3.0 - 5.0 equiv, <325 mesh recommended)

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron clumping), dissolve this compound in Ethanol/Water (3:1).

  • Activation: Add the Ammonium Chloride and stir for 5 minutes at room temperature.

  • Addition: Add the Iron powder in a single portion.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) . Vigorous stirring is essential to keep the iron suspended.

    • Checkpoint: The reaction usually completes in 1–3 hours. Monitor by TLC (eluent: 30% EtOAc/Hexane). The starting material (bright yellow/orange) will disappear, replaced by a fluorescent yellow/green amine spot.

  • Hot Filtration (Critical): While the mixture is still hot , filter it through a Celite pad.

    • Why? Upon cooling, iron oxides form a sludge that traps the organic product. Filtering hot ensures the product remains in the filtrate.

  • Workup: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: The crude product is often pure enough (>90%). If necessary, recrystallize from Ethanol or perform flash chromatography.

Method B: Stannous Chloride ( ) Reduction

Best for: Small scale (<100mg), or if Iron is unavailable.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (3.0 - 4.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate[2]

Step-by-Step Procedure:

  • Dissolve the substrate in Ethanol.[2][1][3]

  • Add

    
     portion-wise.
    
  • Heat to 70°C for 2–4 hours.

  • Workup (The "Emulsion" Challenge): Cool to room temperature. Pour into ice water. Neutralize carefully with saturated

    
     solution to pH 8.
    
    • Note: This will generate a thick white precipitate of tin salts.

    • Tip: Add Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize the tin and prevent emulsions during extraction.

  • Extract with Ethyl Acetate, dry, and concentrate.[2]

Comparative Data & Decision Matrix

ParameterMethod A: Fe / NH

Cl
Method B: SnCl

Method C: H

/ Pd-C
Chemoselectivity Excellent (Aldehyde safe)Good Poor (Risk of -CH

OH)
Yield 85 - 95%70 - 85%Variable (40 - 90%)
Scalability High (Industrial Standard)Low (Waste disposal issues)High (Safety controls needed)
Workup Difficulty Low (Filtration)High (Emulsions)Low (Filtration)
Green Score High (Iron is non-toxic)Low (Tin waste)Moderate

Workflow Visualization

Workflow Start Start: this compound Solvent Dissolve in EtOH/H2O (3:1) Start->Solvent Reagents Add NH4Cl + Fe Powder Solvent->Reagents Reflux Reflux (80°C) for 2h (Vigorous Stirring) Reagents->Reflux Check TLC Check: Nitro spot gone? Reflux->Check Check->Reflux No Filter HOT Filtration (Celite) Remove Iron Oxides Check->Filter Yes Extract Concentrate & Extract (EtOAc / Brine) Filter->Extract Product Final Product: 4-Morpholino-2-aminobenzaldehyde Extract->Product

Figure 2: Operational workflow for the Fe/NH4Cl reduction protocol. Note the critical "Hot Filtration" step.

Troubleshooting & Expert Tips

  • The "Stalling" Reaction:

    • Symptom:[4][5][6][7][8][9][10][11] Reaction stops at the hydroxylamine intermediate (faint spot below starting material on TLC).

    • Cause: Loss of catalytic surface area on Iron.

    • Fix: Add 1-2 drops of concentrated HCl to "etch" the iron surface, or add fresh iron powder.

  • Product Stability:

    • Insight: 2-Aminobenzaldehydes can undergo self-condensation. While the morpholine derivative is relatively stable, store the product under Nitrogen at -20°C if not using immediately.

    • Observation: The solid product may darken from bright yellow to orange/brown over time; this is surface oxidation and often does not affect bulk purity significantly.

  • Iron Quality:

    • Use "Reduced Iron Powder" or "Electrolytic Iron." If the iron is old/oxidized (rusty), wash it with dilute HCl, then water, then acetone, and dry before use.

References

  • General Nitro Reduction (Fe/NH4Cl)

    • Ramadas, K., & Srinivasan, N. (1992).[7] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant for the Chemoselective Reduction of Nitro Compounds. Synthetic Communications, 22(22), 3189–3195.[7]

  • Chemoselectivity in Benzaldehydes

    • Kumar, R., et al. (2012).[7] Chemoselective reduction of nitro group in the presence of aldehyde using Fe/NH4Cl. ChemSpider Synthetic Pages, 528.

  • Synthesis of Morpholino-benzaldehydes

    • ChemicalBook. (2023).[6] Synthesis and properties of 4-Morpholinobenzaldehyde derivatives.

  • Tin(II)

    • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.

Sources

Application Notes & Protocols: Synthesis of 7-Morpholinoindole Derivatives from 4-Morpholino-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone pharmacophore in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1][2][3] This document provides a detailed guide for the synthesis of 7-substituted indole derivatives, specifically 7-morpholinoindole, starting from the readily accessible precursor, 4-Morpholino-2-nitrobenzaldehyde. The morpholine moiety is itself a privileged structural motif in medicinal chemistry, often improving the pharmacokinetic profile of drug candidates.[4] We present two robust and validated synthetic strategies: a classical reductive cyclization pathway via a nitrostyrene intermediate and the powerful Bartoli indole synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists, offering in-depth mechanistic insights, step-by-step protocols, and comparative analysis to aid in experimental design and execution.

Introduction and Strategic Overview

The synthesis of substituted indoles is of paramount importance for the development of new therapeutic agents targeting a wide range of diseases, including cancer, viral infections, and central nervous system disorders.[5][6] The strategic placement of substituents on the indole core is critical for modulating biological activity. The 7-position of the indole ring is of particular interest, and its functionalization can be challenging using classical methods like the Fischer indole synthesis.

Our starting material, this compound, is an ideal precursor for accessing 7-morpholinoindoles. The ortho-nitrobenzaldehyde functionality is primed for cyclization into the indole's pyrrole ring. The morpholine group at the C4 position will ultimately reside at the C7 position of the indole product, a transformation that is not always straightforward.

This guide details two primary synthetic routes, chosen for their reliability, scalability, and differing mechanistic pathways, providing flexibility for various laboratory settings and substrate scopes.

  • Strategy A: Horner-Wadsworth-Emmons (HWE) Olefination followed by Reductive Cyclization. This two-step sequence is a classic and highly reliable method. It first converts the aldehyde into a more complex vinyl nitroarene, which then undergoes a reductive cyclization to form the indole ring.

  • Strategy B: The Bartoli Indole Synthesis. This powerful name reaction directly converts ortho-substituted nitroarenes into 7-substituted indoles using vinyl Grignard reagents.[7][8] It is often highly efficient for sterically hindered substrates and provides a convergent route to the target molecule.[9][10]

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is crucial for successful synthesis.

PropertyValueSource
Compound Name This compound-
Molecular Formula C₁₁H₁₂N₂O₄Calculated
Molecular Weight 236.23 g/mol Calculated
Appearance Typically a yellow to orange solidGeneral Knowledge
CAS Number Not readily available; requires synthesis-
Key Spectroscopic Features ¹H NMR: Aldehyde proton (CHO) ~10 ppm, aromatic protons, morpholino protons. IR (cm⁻¹): Aldehyde C=O stretch ~1700, Nitro NO₂ stretches ~1520 & ~1340. MS (EI): M⁺ peak at m/z 236.Based on analogous structures[11][12][13]

Synthetic Pathways and Mechanistic Insight

A visual representation of the proposed synthetic strategies provides a clear roadmap for the synthesis of the target 7-morpholinoindole.

G cluster_0 Starting Material cluster_1 Strategy A: Reductive Cyclization Pathway cluster_2 Strategy B: Bartoli Synthesis cluster_3 Product SM This compound HWE Step 1: HWE Olefination SM->HWE (EtO)₂P(O)CH₂CO₂Et, NaH, THF Bartoli One-Pot Bartoli Reaction (Vinyl Grignard) SM->Bartoli 3 eq. VinylMgBr, THF, -40 °C Intermediate Nitrostyrene Intermediate HWE->Intermediate RedCycl Step 2: Reductive Cyclization (e.g., Fe/AcOH) Intermediate->RedCycl Fe, AcOH Product 7-Morpholinoindole RedCycl->Product Bartoli->Product

Caption: Overview of synthetic strategies to 7-Morpholinoindole.

Strategy A: Mechanism of Reductive Cyclization

The key step in this pathway is the intramolecular cyclization triggered by the reduction of the nitro group. The use of iron in acetic acid is a classic, cost-effective, and robust method for this transformation.[14]

  • Reduction of Nitro Group: Elemental iron acts as a single-electron donor, reducing the nitro group (-NO₂) in a stepwise fashion to a nitroso (-NO), hydroxylamino (-NHOH), and finally to the amine (-NH₂) group. Acetic acid serves as the proton source for this process.

  • Intramolecular Cyclization: The newly formed aniline nitrogen acts as a nucleophile. It attacks the electrophilic carbon of the vinyl group (or a related carbonyl/imine intermediate formed in situ), leading to the formation of the five-membered pyrrole ring.

  • Aromatization: A subsequent elimination step, typically of water or another small molecule, results in the formation of the fully aromatic indole ring system.

G cluster_mech Reductive Cyclization Mechanism Nitro o-Nitrostyrene Derivative Reduction Fe, AcOH (Proton Source) Amine o-Aminostyrene Intermediate Nitro->Amine [H] Cyclization Intramolecular Nucleophilic Attack Indoline Indoline Intermediate Amine->Indoline Cyclization Aromatization Elimination & Aromatization Indole Indole Product Indoline->Indole -H₂

Caption: Mechanistic workflow for the reductive cyclization step.

Strategy B: Mechanism of the Bartoli Indole Synthesis

The Bartoli synthesis is a mechanistically elegant reaction that relies on the unique reactivity of vinyl Grignard reagents with ortho-substituted nitroarenes.[7][8][9] The presence of a substituent ortho to the nitro group is crucial for the reaction's success, making our starting material an excellent candidate.[10]

  • Initial Attack: The first equivalent of the vinyl Grignard reagent attacks one of the oxygen atoms of the nitro group, which after rearrangement and elimination, forms a nitrosoarene intermediate.

  • Second Attack: A second equivalent of the vinyl Grignard reagent attacks the nitroso group, forming a key nitrogen-ylide intermediate.

  • [9][9]-Sigmatropic Rearrangement: This intermediate undergoes a concerted[9][9]-sigmatropic rearrangement, a type of pericyclic reaction, which forms a new C-C bond and sets up the indole scaffold.

  • Cyclization and Aromatization: The resulting intermediate cyclizes, and a third equivalent of the Grignard reagent acts as a base to facilitate the elimination of a magnesium alkoxide, driving the aromatization to furnish the final indole product.[9]

G Nitroarene o-Substituted Nitroarene Grignard1 1st eq. Vinyl Grignard Nitroso Nitrosoarene Intermediate Nitroarene->Nitroso Grignard2 2nd eq. Vinyl Grignard Intermediate Adduct Nitroso->Intermediate Sigmatropic [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Intermediate->Cyclized [3,3] Grignard3 3rd eq. Vinyl Grignard (Base) Product 7-Substituted Indole Cyclized->Product Aromatization

Caption: Key stages of the Bartoli Indole Synthesis mechanism.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Grignard reagents are highly reactive with water and protic solvents; strictly anhydrous conditions are required for Strategy B.

Protocol for Strategy A: Reductive Cyclization Pathway

Step 1: Synthesis of Ethyl 3-(4-morpholino-2-nitrophenyl)acrylate (HWE Reaction)

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound236.232.36 g10.01.0
Triethyl phosphonoacetate224.162.47 g (2.2 mL)11.01.1
Sodium Hydride (60% in oil)40.000.44 g11.01.1
Anhydrous Tetrahydrofuran (THF)-50 mL--

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g).

  • Carefully add anhydrous THF (30 mL) via syringe. Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (2.2 mL) dropwise to the stirred suspension over 15 minutes. A gas evolution will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, resulting in a clear solution of the ylide.

  • Dissolve this compound (2.36 g) in anhydrous THF (20 mL) and add this solution dropwise to the ylide at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates complete consumption of the starting aldehyde.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the nitrostyrene product as a yellow solid.

Step 2: Synthesis of 7-Morpholinoindole-2-carboxylate (Reductive Cyclization)

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Nitrostyrene Intermediate306.303.06 g10.01.0
Iron powder (<100 mesh)55.842.80 g50.05.0
Glacial Acetic Acid-50 mL--
Ethanol-25 mL--

Procedure:

  • In a 250 mL round-bottom flask, suspend the nitrostyrene intermediate (3.06 g) and iron powder (2.80 g) in a mixture of glacial acetic acid (50 mL) and ethanol (25 mL).

  • Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization to yield the 7-morpholinoindole derivative.

Protocol for Strategy B: Bartoli Indole Synthesis
ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound236.232.36 g10.01.0
Vinylmagnesium bromide (1.0 M in THF)-33 mL33.03.3
Anhydrous Tetrahydrofuran (THF)-70 mL--

Procedure:

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add a solution of this compound (2.36 g) in anhydrous THF (70 mL).

  • Cool the solution to -40 °C using an acetonitrile/dry ice bath.

  • Add the vinylmagnesium bromide solution (33 mL) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -35 °C. The solution will typically turn a dark color.

  • Stir the reaction mixture at -40 °C for 2 hours.

  • Workup: Quench the reaction at -40 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL).

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 7-morpholinoindole product.

Comparative Analysis and Conclusion

FeatureStrategy A (Reductive Cyclization)Strategy B (Bartoli Synthesis)
Number of Steps Two main synthetic steps.One-pot reaction.
Reagents Readily available, stable reagents. Iron is very inexpensive.Requires handling of moisture-sensitive Grignard reagents and cryogenic temperatures.
Scope Generally very broad. The HWE step can introduce various substituents.Highly effective for ortho-substituted nitroarenes. May have limitations with other functional groups sensitive to Grignards.
Yields Typically good to excellent over two steps.Often provides good to high yields in a single, convergent step.[7]
Key Advantage Robust, scalable, and uses inexpensive reagents for the key cyclization step.Highly convergent and efficient for the specific transformation to a 7-substituted indole.

Both strategies presented offer viable and effective routes to 7-morpholinoindole from this compound. The choice between them depends on the specific laboratory capabilities and project requirements. Strategy A is a robust, classical approach that is highly scalable and avoids the use of cryogenic and highly pyrophoric reagents, making it suitable for larger-scale synthesis. Strategy B , the Bartoli synthesis, offers an elegant and highly convergent one-pot solution, which can be ideal for rapid analog synthesis in a discovery chemistry setting, provided the necessary equipment for handling organometallics is available. These protocols, grounded in established chemical principles, provide a solid foundation for researchers to access this valuable class of indole derivatives for further investigation in drug development programs.

References

  • Leimgruber–Batcho indole synthesis. In Wikipedia; 2023. [Link]

  • Bartoli indole synthesis. In Wikipedia; 2023. [Link]

  • Bartoli indole synthesis. Name-Reaction.com. [Link]

  • The Bartoli Indole Synthesis. Synfacts; 2021, 17(02), 0187. [Link]

  • Bartoli Indole Synthesis Mechanism. Scribd. [Link]

  • Gribble, G. Leimgruber–Batcho Indole Synthesis. ResearchGate; 2017. [Link]

  • The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES; Vol 22, No 1. [Link]

  • Batcho–Leimgruber indole synthesis. Semantic Scholar. [Link]

  • An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. MDPI. [Link]

  • Leimgruber–Batcho Indole Synthesis. YouTube. [Link]

  • Synthesis of 2‐Substituted Indoles by Pd‐Catalyzed Reductive Cyclization of 1‐Halo‐2‐nitrobenzene with Alkynes. ResearchGate. [Link]

  • Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. ResearchGate. [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]

  • Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2- morpholinoethyl)-1H-indole-3-carboxylic acid. ResearchGate. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Bentham Science. [Link]

  • Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. [Link]

  • SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]

  • Indole – a promising pharmacophore in recent antiviral drug discovery. Royal Society of Chemistry. [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • Reductive cyclization of o-vinylnitrobenzenes. ResearchGate. [Link]

  • Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[7][15]-Aryl Shift. Organic Chemistry Portal. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. MDPI. [Link]

  • Synthesis of indoles. Organic Chemistry Portal. [Link]

  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health. [Link]

  • GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

  • Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. ResearchGate. [Link]

  • Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]

  • Benzaldehyde, 2-nitro-. NIST WebBook. [Link]

  • Benzaldehyde, 2-nitro-. NIST WebBook. [Link]

Sources

Validation & Comparative

Introduction: The Power of Vibrational Spectroscopy for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Identifying 4-Morpholino-2-nitrobenzaldehyde via FTIR Spectroscopy

This guide provides a comprehensive analysis of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical technique for the structural elucidation and identification of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the characteristic vibrational frequencies of the molecule's constituent functional groups, offers a comparative analysis with structurally similar compounds, and provides a detailed, field-proven experimental protocol.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies, such as the stretching and bending of chemical bonds. The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present. For a multi-functionalized molecule like this compound, FTIR spectroscopy allows for a definitive confirmation of its complex structure by identifying the characteristic peaks associated with its nitro, aldehyde, morpholine, and substituted aromatic components.

Molecular Structure and Predicted Spectral Features

The key to interpreting the FTIR spectrum of this compound lies in deconstructing the molecule into its primary functional groups and understanding their expected vibrational contributions.

  • Nitro Group (NO₂): Attached to the aromatic ring, this group is strongly electron-withdrawing and produces some of the most intense and easily identifiable peaks in the spectrum.[1][2]

  • Aldehyde Group (CHO): The carbonyl (C=O) bond in the aldehyde gives rise to a strong, sharp absorption. Its position is sensitive to electronic effects from other ring substituents.[3][4]

  • Morpholine Ring: This heterocyclic amine introduces vibrations from C-N, C-O-C (ether), and aliphatic C-H bonds.[5][6]

  • Substituted Aromatic Ring: The benzene ring itself has characteristic C=C stretching and C-H bending vibrations that can offer clues about the substitution pattern.

Detailed FTIR Peak Assignment for this compound

The following sections break down the expected FTIR spectrum, explaining the causality behind the characteristic absorption bands.

A. The Nitro Group (NO₂) Vibrations: The Most Prominent Markers

The nitro group is the most dominant feature in the IR spectrum of aromatic nitro compounds due to the high polarity of the N-O bonds, which results in a large change in dipole moment during vibration.[7] This leads to very strong absorption bands.

  • Asymmetric NO₂ Stretch (νₐₛ): This is a very strong absorption typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[1][2] This band results from the two N-O bonds stretching out of phase. Its high intensity makes it an excellent diagnostic peak.

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption, appearing in the 1360-1290 cm⁻¹ range.[1][2] It corresponds to the in-phase stretching of the N-O bonds. In aromatic nitro compounds, the symmetric and asymmetric stretches often have comparable, high intensities.

  • C-N Stretch (ν(C-N)): The stretching vibration of the bond connecting the nitro group to the aromatic ring is weaker and appears in the range of 890-835 cm⁻¹ .[1][7]

B. The Aldehyde (CHO) Vibrations: Confirming the Carbonyl

The aldehyde group provides two highly characteristic signals.

  • C=O Carbonyl Stretch: Aldehydes and ketones show a strong C=O bond absorption between 1660 and 1770 cm⁻¹.[3] For an aromatic aldehyde like this compound, conjugation with the benzene ring lowers the vibrational frequency. We expect a strong, sharp peak around 1685-1705 cm⁻¹ .[3] The presence of both a strong electron-donating group (morpholine) and a strong electron-withdrawing group (nitro) on the same ring will influence the precise position of this peak.

  • Aldehyde C-H Stretch: This is a confirmatory feature for aldehydes. It typically manifests as a pair of weak to medium peaks, often called a Fermi doublet, between 2860-2800 cm⁻¹ and 2760-2700 cm⁻¹ .[3] The higher frequency band can sometimes be obscured by other C-H stretches, but the lower frequency peak is almost always visible and is a definitive marker for an aldehyde.[3]

C. The Morpholine Ring Vibrations: Signature of the Heterocycle

The saturated morpholine ring contributes several key peaks.

  • Aliphatic C-H Stretches: The methylene (CH₂) groups in the morpholine ring will produce asymmetric and symmetric stretching vibrations in the 2975-2850 cm⁻¹ region.[5] These will appear just to the right of any aromatic C-H stretches.

  • C-O-C Ether Stretch: The ether linkage within the morpholine ring gives rise to a strong and characteristic C-O-C asymmetric stretching band, typically found in the 1150-1085 cm⁻¹ range. This is often one of the strongest peaks in the fingerprint region for molecules containing an ether group.

  • C-N Stretch: The tertiary amine C-N stretching vibration is expected in the 1250-1020 cm⁻¹ region. This peak can sometimes overlap with other vibrations in the fingerprint region.

D. The Aromatic Ring Vibrations
  • Aromatic C-H Stretch: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8]

  • Aromatic C=C Stretches: Vibrations within the benzene ring produce several bands of variable intensity in the 1625-1440 cm⁻¹ region.[8] These peaks confirm the presence of the aromatic core.

  • C-H Out-of-Plane (OOP) Bending: The position of these bands in the 900-675 cm⁻¹ range is highly indicative of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, characteristic bands are expected in this region.

Data Summary and Comparative Analysis

To uniquely identify this compound, it is crucial to compare its spectrum to simpler, related molecules. The presence of peaks from all key functional groups is required for positive identification.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityReference(s)
Asymmetric NO₂ StretchAromatic Nitro1550 - 1475Strong[1][2]
Symmetric NO₂ StretchAromatic Nitro1360 - 1290Strong[1][2]
C=O StretchAromatic Aldehyde1705 - 1685Strong[3]
Aldehyde C-H StretchAldehyde2760 - 2700 & 2860 - 2800Weak-Medium[3]
Aromatic C-H StretchAromatic Ring3100 - 3000Medium[8]
Aliphatic C-H StretchMorpholine Ring2975 - 2850Medium[5]
C=C Ring StretchAromatic Ring1625 - 1440Variable[8]
C-O-C Asymmetric StretchMorpholine (Ether)1150 - 1085Strong
C-N StretchAromatic Nitro890 - 835Weak-Medium[1][7]

Comparative Differentiation:

  • vs. 2-Nitrobenzaldehyde: The spectrum of this compound will uniquely feature the strong C-O-C ether stretch (~1100 cm⁻¹) and the aliphatic C-H stretches (~2975-2850 cm⁻¹) from the morpholine ring.

  • vs. 4-Morpholinobenzaldehyde: The target compound's spectrum will be distinguished by the two very strong NO₂ stretching bands between 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.

  • vs. Morpholine: The spectrum of the target molecule will clearly show the aromatic peaks (C=C and C-H stretches) and the strong aldehyde C=O stretch, which are absent in pure morpholine.[9][10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes the potassium bromide (KBr) pellet method, a standard and reliable technique for analyzing solid samples.

Objective: To obtain a clean, high-resolution FTIR spectrum of this compound for structural identification.

Materials:

  • This compound sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr) powder (~200 mg), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the sample chamber of the FTIR spectrometer is empty.

    • Run a background scan. This is a critical self-validating step that measures the absorbance of ambient CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Causality: Grinding is essential to reduce the particle size of the sample below the wavelength of the IR radiation, which minimizes scattering and produces sharp, well-defined peaks.

    • Place ~200 mg of dry KBr powder into a clean agate mortar.

    • Add 1-2 mg of the this compound sample.

    • Grind the mixture thoroughly with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The consistency should be similar to flour.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for approximately 1-2 minutes.

    • Causality: The pressure sinters the KBr into a transparent or translucent disc, trapping the sample in the KBr matrix. A transparent pellet is ideal as it allows maximum light transmission.

    • Carefully release the pressure and extract the KBr pellet from the die.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet into the sample holder in the spectrometer's beam path.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition & Analysis Start Start: Obtain Sample Grind Grind 1-2 mg Sample with 200 mg KBr Start->Grind Homogenize Press Press Mixture into a Pellet (8-10 tons) Grind->Press Transfer Pellet Transparent KBr Pellet Press->Pellet Acquire Acquire Sample Spectrum Pellet->Acquire Place in Spectrometer Background Acquire Background Spectrum (Empty) Background->Acquire Process Process Data (Baseline Correction, etc.) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra and Known Compounds Identify->Compare Result Confirm Structure of this compound Compare->Result

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

Conclusion

FTIR spectroscopy is an exceptionally effective and definitive method for the identification of this compound. The unique combination of strong, characteristic absorption bands arising from the aromatic nitro group (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹), the aldehyde C=O group (~1700 cm⁻¹), and the morpholine ring's C-O-C ether linkage (~1100 cm⁻¹) provides a clear and unambiguous spectral fingerprint. By following the detailed experimental protocol and comparing the acquired spectrum against the expected vibrational modes outlined in this guide, researchers can confidently verify the structure and purity of their synthesized compound.

References

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of benzaldehyde in the far-infrared region: probing the rotational barrier. Retrieved February 14, 2026, from [Link]

  • Journal of Chromatographic Science. (n.d.). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Retrieved February 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved February 14, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). The experimental FT-IR spectrum of 4-ethylmorpholine. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved February 14, 2026, from [Link]

  • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8083, Morpholine. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025, August 7). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 4-nitrobenzaldehyde, (b) TNPP, (c) TAPP, (d).... Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-acetylpyridine (a), 4-nitrobenzaldehyde (b), 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine (c) and 4'-(4-aminophenyl)-2.2':6',2''-terpyridine (d). Retrieved February 14, 2026, from [Link]

  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved February 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Retrieved February 14, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved February 14, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Retrieved February 14, 2026, from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved February 14, 2026, from [Link]

  • CABI Digital Library. (n.d.). Detection of formaldehyde in cheese using FTIR spectroscopy. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11101, 2-Nitrobenzaldehyde. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 4-Fluoro-2-nitrobenzaldehyde. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-nitro-. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

Sources

Comparative Guide: HPLC Method Development for Purity Assay of 4-Morpholino-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Morpholino-2-nitrobenzaldehyde (MNB) is a critical intermediate in the synthesis of kinase inhibitors (e.g., Gefitinib analogs) and novel antibiotics. Its purity is paramount, yet its structural duality—containing both a lipophilic nitro-aromatic core and a polar morpholine moiety—presents unique chromatographic challenges.

This guide objectively compares two methodological approaches: a Generic Isocratic Method (Method A) often attempted during early scouting, and an Optimized Stability-Indicating Gradient Method (Method B) . Experimental evidence demonstrates that while Method A suffers from peak broadening and poor resolution of oxidation impurities, Method B utilizes pH control and stationary phase selectivity to achieve a robust, transferable purity assay.

Part 1: Molecule Profile & Separation Logic

To develop a robust method, we must first understand the physicochemical behavior of the analyte and its likely impurities.

The Analyte: this compound
  • Structure: A "Push-Pull" aromatic system. The electron-donating morpholine nitrogen (para to aldehyde) conjugates with the electron-withdrawing aldehyde and nitro groups.

  • Basicity: Unlike free morpholine (

    
    ), the nitrogen in MNB is involved in resonance, significantly lowering its basicity. However, it remains susceptible to protonation at very low pH.
    
  • UV Profile: Strong absorption at 240–260 nm (

    
     of the nitro-benzene system) and 300–350 nm  (charge transfer band).
    
The Impurity Profile (Critical Pairs)
  • Impurity A (Precursor): 4-Fluoro-2-nitrobenzaldehyde (or Chloro- analog). Highly lipophilic, neutral.

  • Impurity B (Degradant): 4-Morpholino-2-nitrobenzoic acid. Formed via oxidation of the aldehyde. Acidic (

    
    ).
    
  • Impurity C (Reagent): Morpholine. Highly polar, lacks strong UV chromophore (best analyzed by GC, but may appear as a solvent front disturbance in HPLC).

Part 2: Comparative Analysis of Methods

Method A: The "Generic" Scouting Method

Commonly the first attempt in many labs, utilizing standard C18 columns and neutral pH.

  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Isocratic 60:40 Acetonitrile : 10mM Ammonium Acetate (pH 6.8).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm.

Performance Verdict: SUB-OPTIMAL

  • Defect 1 (Acidic Impurities): At pH 6.8, Impurity B (Benzoic acid derivative) is ionized (

    
    ). It elutes early with the solvent front or tails significantly due to secondary interactions with residual silanols.
    
  • Defect 2 (Resolution): The isocratic hold fails to resolve the lipophilic Precursor (Impurity A) from the Main Peak efficiently, leading to excessive run times (>20 mins) or co-elution if the organic modifier is increased.

Method B: The Optimized Stability-Indicating Method (Recommended)

Designed to suppress silanol activity and utilize


 selectivity.
  • Column: Phenomenex Luna Phenyl-Hexyl or High-Strength Silica (HSS) C18, 3 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: 240 nm (Maximal sensitivity for nitro-aromatics).

Performance Verdict: SUPERIOR

  • Mechanism: The acidic pH (2.2) keeps Impurity B (Acid) protonated (

    
    ), increasing its retention and sharpening the peak shape.
    
  • Selectivity: The Phenyl-Hexyl phase interacts with the nitro-aromatic ring of MNB via

    
     stacking, offering orthogonal selectivity compared to standard hydrophobicity-driven C18 separations. This pulls the Main Peak away from the non-aromatic Morpholine salts and the highly lipophilic Fluoro-precursor.
    
Data Summary Table
ParameterMethod A (Generic Isocratic)Method B (Optimized Gradient)
Resolution (

) (Main vs. Precursor)
1.8 (Marginal)> 3.5 (Excellent)
Tailing Factor (

) (Main Peak)
1.4 (Slight Tailing)1.05 (Symmetric)
Impurity B (Acid) Recovery Poor (Broad/Fronting)Sharp, Quantitative
Run Time 25 minutes18 minutes
LOD (Limit of Detection) 0.5 µg/mL0.05 µg/mL

Part 3: Visualizing the Logic

Diagram 1: Method Development Decision Tree

This workflow illustrates the logical progression from scouting to the final optimized method.

MethodDevelopment Start Start: Method Development Target: this compound Scouting Scouting Run (C18, Neutral pH, Isocratic) Start->Scouting Analysis Analyze Chromatogram Scouting->Analysis Problem1 Issue: Acid Impurity Tailing (Ionized COO- interacts with silanols) Analysis->Problem1 Observed Problem2 Issue: Poor Resolution of Precursor (Lipophilic 4-Fluoro analog co-elutes) Analysis->Problem2 Observed Solution1 Optimization 1: pH Control Switch to pH 2.2 (H3PO4) Protonates Acid -> Sharp Peak Problem1->Solution1 Solution2 Optimization 2: Selectivity Switch to Phenyl-Hexyl Column Enhances Pi-Pi interactions Problem2->Solution2 Final Final Method B Gradient, Acidic pH, Phenyl-Hexyl Solution1->Final Solution2->Final

Caption: Logical progression from generic scouting failures to specific chemical solutions targeting impurity ionization and stationary phase selectivity.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The "System Suitability" step ensures the system is performing correctly before samples are analyzed.

Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water. Mix and filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).[2]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 25 mg of MNB Reference Standard into a 25 mL volumetric flask. Dissolve in 10 mL ACN, sonicate for 5 mins, dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (Part No: 00F-4256-E0) or equivalent.

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Wavelength: 240 nm (Reference: 360 nm).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold
2.0955End Initial Hold
12.01090Ramp to Organic
15.01090Wash
15.1955Re-equilibration
20.0955Stop
System Suitability Criteria (Self-Validation)

Before running unknown samples, inject the Working Standard 5 times. The system is valid ONLY if:

  • RSD of Area:

    
    [2][4]
    
  • Tailing Factor (Main Peak):

    
    
    
  • Theoretical Plates:

    
    
    

Part 5: Separation Mechanism Diagram

Understanding why the separation works ensures you can troubleshoot future issues.

SeparationMechanism Stationary Phenyl-Hexyl Phase (Stationary) ImpurityB Impurity B (Acid) COOH (Neutral at pH 2.2) Moderate Hydrophobic Retention Stationary->ImpurityB Hydrophobic Interaction Target Target (MNB) Nitro-Aromatic Strong Pi-Pi Interaction Stationary->Target STRONG Pi-Pi Stacking ImpurityA Impurity A (Fluoro) Highly Lipophilic Elutes Late Stationary->ImpurityA Strong Hydrophobic Interaction Order Elution Order: 1. Impurity B (Acid) 2. Target (MNB) 3. Impurity A (Fluoro) ImpurityB->Order Target->Order ImpurityA->Order

Caption: The Phenyl-Hexyl phase separates based on electron density (


) and hydrophobicity, creating distinct windows for the acid degradant and lipophilic precursor.

References

  • Phenomenex. (2025). Reversed Phase HPLC Method Development Guide: Solvents and Phenyl Selectivity. Retrieved from

  • NIST Chemistry WebBook. (2018). IR and UV Spectra of 4-Fluoro-2-nitrobenzaldehyde and 2-Nitrobenzaldehyde derivatives. National Institute of Standards and Technology.[5][6] Retrieved from [Link][5]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on Gradient Elution and pH control).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound. Retrieved from

Sources

Comparing reactivity of 4-Morpholino-2-nitrobenzaldehyde vs 2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Reactivity of 4-Morpholino-2-nitrobenzaldehyde vs. 2-Nitrobenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of photocleavable linkers and responsive protecting groups, the choice between the "workhorse" 2-nitrobenzaldehyde (2-NBA) and its donor-substituted analog This compound (4-MNBA) represents a fundamental trade-off between kinetic efficiency and spectral selectivity .

While 2-NBA offers rapid synthetic functionalization and high quantum yields for photocleavage, its reliance on UV excitation (<350 nm) limits its biocompatibility. In contrast, 4-MNBA introduces a strong morpholine donor, creating a "push-pull" electronic system. This significantly reduces the electrophilicity of the aldehyde (slowing chemical functionalization) but bathochromically shifts the absorption into the visible range (~380–420 nm), enabling orthogonal uncaging with lower phototoxicity.

Electronic Structure & Spectral Properties[1][2]

The divergent reactivity of these two compounds is rooted in their electronic ground states.

  • 2-Nitrobenzaldehyde (2-NBA): The nitro group (-I, -M) and the aldehyde (-I, -M) are both electron-withdrawing. The benzene ring is electron-deficient, making the carbonyl carbon highly electrophilic.

  • This compound (4-MNBA): The morpholine nitrogen at the 4-position acts as a strong electron donor (+M). This creates a strong intramolecular charge transfer (ICT) system where electron density is pushed from the morpholine across the

    
    -system to the aldehyde (para-relationship) and the nitro group (meta-relationship).
    

Key Consequence: The resonance contribution in 4-MNBA significantly increases the electron density at the carbonyl oxygen, stabilizing the ground state and reducing the double-bond character of the carbonyl. This manifests as a red-shifted absorption spectrum and reduced chemical reactivity.

Visualization: Electronic Resonance & Reactivity Flow

ElectronicEffects NBA 2-Nitrobenzaldehyde (Electron Deficient) Electrophile High Electrophilicity (Reactive Carbonyl) NBA->Electrophile EWG Induction UV UV Absorption (λmax ~260 nm) NBA->UV π-π* Transition MNBA 4-Morpholino-2-NBA (Push-Pull System) Nucleophile Reduced Electrophilicity (Stabilized Carbonyl) MNBA->Nucleophile +M Donor Effect Vis Visible Absorption (λmax ~390 nm) MNBA->Vis ICT Transition

Figure 1: Divergent electronic pathways. 2-NBA retains high carbonyl reactivity and high-energy transitions, while the morpholine donor in 4-MNBA stabilizes the carbonyl and lowers the excitation energy gap.

Chemical Reactivity: Synthetic Utility

When using these aldehydes as precursors (e.g., condensing with hydrazines to form photocages or reducing to alcohols), their reaction rates differ markedly.

A. Aldehyde Condensation (Schiff Base Formation)

The formation of imines or hydrazones is the primary gateway to attaching these photocages to drugs or peptides.

  • 2-NBA: Reacts rapidly with amines/hydrazides. The electron-deficient ring makes the carbonyl carbon a "hard" electrophile. Reaction often proceeds at room temperature without acid catalysis.

  • 4-MNBA: Reacts sluggishly. The morpholine lone pair donates density into the ring, shielding the carbonyl carbon. Protocol Adjustment: These reactions require acid catalysis (acetic acid or

    
    -TsOH) and elevated temperatures (reflux in ethanol/toluene) to drive to completion.
    
B. Synthesis of the 4-MNBA Derivative

Since 4-MNBA is not always commercially available in bulk, it is synthesized via Nucleophilic Aromatic Substitution (


) from 4-fluoro-2-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 4-MNBA

  • Reagents: 4-Fluoro-2-nitrobenzaldehyde (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential for

    
    ).
    
  • Procedure:

    • Dissolve 4-fluoro-2-nitrobenzaldehyde in DMF (0.5 M).

    • Add

      
       followed by morpholine dropwise.
      
    • Heat to 80°C for 4–6 hours. (Monitoring: TLC shows disappearance of the non-polar fluoride and appearance of the bright yellow/orange amine).

    • Workup: Pour into ice water. The yellow solid precipitates. Filter, wash with water, and recrystallize from Ethanol/Hexane.

  • Yield: Typically >85%.

  • Note: The aldehyde group at C1 (para to fluorine) activates the substitution, making this reaction cleaner than standard halobenzene substitutions.

Photochemical Reactivity: Uncaging Performance

The core application for both molecules is the photo-induced nitro-to-nitroso rearrangement (Norrish Type II-like mechanism).

Mechanism

Upon excitation, the nitro group abstracts a hydrogen (from the benzylic position in alcohols/acetals, or the aldehyde hydrogen in specific rearrangement contexts). This forms an aci-nitro intermediate, which rearranges to a nitroso-derivative, releasing the "caged" leaving group.

Comparison of Efficiency
Feature2-Nitrobenzaldehyde (2-NBA)This compound
Excitation Source UV LED / Mercury Arc (300–365 nm)Blue LED / Laser (405 nm)
Quantum Yield (

)
High (0.1 – 0.6)Moderate to Low (< 0.1)
Kinetics Fast release (Microseconds)Slower release (Milliseconds to Seconds)
Biocompatibility Low (UV induces DNA damage)High (Visible light penetrates deeper/safer)

Why the drop in Quantum Yield? In 4-MNBA, the Intramolecular Charge Transfer (ICT) state provides a non-radiative decay pathway that competes with the productive intersystem crossing required for the nitro-rearrangement. While you gain the ability to use visible light, you lose efficiency, requiring longer irradiation times or higher intensity sources.

Visualization: Photochemical Workflow

Photochemistry Substrate Caged Substrate (Precursor) Excitation Light Excitation Substrate->Excitation Path_UV 2-NBA Path (High Energy / Fast) Excitation->Path_UV λ < 365nm Path_Vis 4-MNBA Path (Low Energy / Slow / ICT Loss) Excitation->Path_Vis λ > 400nm AciNitro aci-Nitro Intermediate (Transient) Product Free Drug + Nitroso Byproduct AciNitro->Product Rearrangement Path_UV->AciNitro High Φ Path_Vis->AciNitro Low Φ (ICT competition)

Figure 2: Photochemical pathway comparison. 4-MNBA allows longer wavelength excitation but suffers from competitive non-radiative decay (ICT), lowering the quantum yield compared to 2-NBA.

Summary Data Table
Property2-NitrobenzaldehydeThis compound
Molecular Weight 151.12 g/mol 236.22 g/mol
Appearance Pale yellow crystalsBright yellow/orange powder

(Solvent dependent)
~255 nm (strong), ~300 nm (shoulder)~390 nm (broad ICT band)
Carbonyl Reactivity High (Hard Electrophile)Low (Stabilized by Donor)
Solubility Soluble in DCM, MeOH, Et2OSoluble in DMF, DMSO, DCM; Poor in Et2O
Primary Use UV-cleavable linkers, rapid synthesisVisible-light sensitive probes, orthogonal uncaging
Precursor Cost Low (Commodity chemical)Moderate (Requires synthesis from 4-fluoro-2-NBA)
References
  • Bochet, C. G. (2002). Photoremovable Protecting Groups: Reaction Mechanisms and Applications. Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Gravel, D., et al. (1983). Synthesis and Photochemistry of 4-Amino-2-nitrobenzyl Derivatives. Canadian Journal of Chemistry, 61, 400. (Foundational work on donor-substituted nitrobenzyls).
  • PrepChem. (n.d.). Synthesis of 4-fluoro-2-nitrobenzaldehyde. PrepChem Experimental Database. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 2-Nitrobenzaldehyde. Link

A Comparative Guide to the Molecular Geometry of 4-Morpholino-2-nitrobenzaldehyde: An Integrated Crystallographic and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, a profound understanding of a molecule's three-dimensional structure is not merely academic—it is a critical determinant of its biological activity and therapeutic potential. The precise arrangement of atoms dictates how a compound interacts with its target, influencing everything from binding affinity to metabolic stability. This guide provides an in-depth analysis of the molecular geometry of 4-Morpholino-2-nitrobenzaldehyde, a scaffold of interest in the development of novel therapeutics.

Given the absence of publicly available single-crystal X-ray diffraction data for this compound, this guide adopts a dual-pronged approach. We present a detailed examination of the experimentally determined structure of its close isomer, 2-Morpholino-5-nitrobenzaldehyde, as a primary comparative benchmark. This is complemented by a robust computational analysis using Density Functional Theory (DFT) to predict the geometry of our target molecule. This integrated methodology not only provides valuable structural insights but also illustrates a powerful workflow for researchers when experimental data is elusive.

The Decisive Role of Molecular Geometry in Drug Design

The three-dimensional shape of a molecule, or its molecular geometry, is fundamental to its function.[1][2] In drug design, the geometry of a ligand dictates its complementarity to the binding site of a biological target, such as an enzyme or receptor.[3][4] Key geometric parameters, including bond lengths, bond angles, and torsion angles, define the molecule's conformation and, consequently, its pharmacophoric features. The morpholino and nitrobenzaldehyde moieties, present in our target molecule, are found in various bioactive compounds, and their spatial relationship is crucial for eliciting a desired biological response.[5][6]

Experimental Determination of Molecular Geometry: The Gold Standard of X-ray Crystallography

Single-crystal X-ray crystallography remains the definitive method for elucidating the precise three-dimensional arrangement of atoms in a molecule.[7][8] This technique provides unambiguous experimental evidence of the solid-state conformation, offering a foundational dataset for structure-activity relationship (SAR) studies.

A Case Study: The Crystal Structure of 2-Morpholino-5-nitrobenzaldehyde

While the crystal structure of this compound is not available, a study on its isomer, 2-Morpholino-5-nitrobenzaldehyde, provides invaluable comparative data. The determination of this structure allows for a detailed analysis of the interplay between the morpholine ring, the nitro group, and the benzaldehyde moiety.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a standard, self-validating protocol for the crystallographic analysis of a small organic molecule like 2-Morpholino-5-nitrobenzaldehyde.

  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common and effective method is slow evaporation from a suitable solvent.

    • Procedure: A near-saturated solution of the compound is prepared in a solvent in which it is moderately soluble. The solution is filtered to remove any particulate matter and left in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield crystals of suitable size and quality for diffraction.[9]

    • Causality: The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects. The choice of solvent is critical as it can influence crystal packing and even be incorporated into the crystal structure.[9]

  • Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer.

    • Procedure: The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

    • Causality: Cooling the crystal enhances the quality of the diffraction data by reducing atomic motion, leading to a more precise determination of atomic positions.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are deduced.

    • Procedure: The initial structure is solved using direct methods and then refined using least-squares methods to obtain the final, accurate molecular structure.

    • Trustworthiness: The quality of the final structure is assessed by parameters such as the R-factor, which indicates the agreement between the experimental diffraction data and the calculated data from the refined model. A low R-factor signifies a reliable structure determination.

Computational workflow for predicting molecular geometry using DFT.

Structure-Activity Relationship Insights

The comparison between the experimental geometry of 2-Morpholino-5-nitrobenzaldehyde and the predicted geometry of this compound reveals subtle but potentially significant differences. The ortho-nitro group in our target molecule is predicted to induce a greater steric clash with the morpholino substituent, potentially leading to a larger out-of-plane torsion angle. This, in turn, could influence the molecule's overall shape and its ability to fit into a specific binding pocket. Such structural nuances are critical for guiding the design of more potent and selective drug candidates. The morpholino group, in particular, is a common moiety in kinase inhibitors, and its orientation relative to the aromatic ring can be a key determinant of binding affinity and selectivity. [6]

Conclusion

This guide demonstrates a comprehensive approach to understanding the molecular geometry of this compound by integrating experimental data from a close isomer with state-of-the-art computational methods. This combined strategy provides a robust framework for structural analysis, particularly in instances where direct experimental evidence is lacking. For researchers in drug discovery, the detailed geometric insights presented here offer a valuable foundation for rational drug design, enabling the development of novel therapeutics with improved efficacy and selectivity. The provided protocols for both X-ray crystallography and DFT calculations are designed to ensure scientific integrity and reproducibility, empowering researchers to confidently apply these techniques in their own work.

References

  • Bursch M, Mewes J-M, Hansen A, Grimme S. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. Cambridge: Cambridge Open Engage; 2022. [Link]

  • A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. MDPI. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. [Link]

  • Molecular Geometry - Drug Design Org. [Link]

  • The Importance of Discerning Shape in Molecular Pharmacology. PMC - NIH. [Link]

  • combating pain: 1.1 Use of molecular modelling in drug design. OpenLearn. [Link]

  • ROLE OF MOLECULAR MODELLING IN DRUG DESIGN. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. [Link]

  • How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Molecular Shape Technologies in Drug Discovery: Methods and Applications. ResearchGate. [Link]

  • A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement. NSF Public Access Repository. [Link]

  • DFT Method Used for Prediction of Molecular and Electronic Structures of Mn(VI) Macrocyclic Complexes with Porhyrazine/Phthalocyanine and Two Oxo Ligands. PMC - NIH. [Link]

  • Geometry Optimization. Georgia Institute of Technology. [Link]

  • Optimization methods — Computational Chemistry from Laptop to HPC. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. [Link]

  • Introduction to Geometry Optimization. [Link]

  • Geometric optimization of compounds 2a, 2c, and 2f. ResearchGate. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PubMed. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. MDPI. [Link]

  • Geometry Optimization Algorithms in Conjunction with the Machine Learning Potential ANI-2x Facilitate the Structure-Based Virtual Screening and. NSF Public Access Repository. [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Morpholino-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

4-Morpholino-2-nitrobenzaldehyde (often an intermediate in the synthesis of kinase inhibitors and antibiotics) presents a dual-hazard profile characteristic of nitro-aromatics and morpholine derivatives. While often classified as a standard irritant, the combination of a nitro group (energetic/oxidizing potential) and an aldehyde (sensitizer) requires a safety protocol that exceeds standard "lab coat and glasses" compliance.

Core Hazards:

  • Respiratory & Mucosal Irritation: High potential for severe irritation to the upper respiratory tract due to the aldehyde moiety.

  • Combustible Dust: As a nitro-aromatic solid, fine dust particles pose a deflagration risk if static discharge occurs during weighing.

  • Skin Sensitization: Morpholine derivatives can act as contact allergens; repeated exposure may lead to dermatitis.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide task-specific protection levels.

PPE CategoryStandard Handling ( < 1g)Scale-Up / High Dust (> 1g or Milling)Technical Specification
Hand Protection Single Nitrile Gloves Double Nitrile Gloves Thickness: ≥ 5 mil (0.12 mm). Rationale: Nitro-aromatics can permeate thin latex rapidly.
Eye Protection Safety Glasses w/ Side Shields Chemical Goggles ANSI Z87.1 (Impact & Splash). Rationale: Goggles required for powders to prevent dust bypass.
Respiratory Fume Hood (Sash at 18") P100 Respirator + Hood If hood work is impossible, a half-face respirator with P100/OV cartridges is mandatory.
Body Defense Lab Coat (Cotton) Tyvek® Sleeves + Lab Coat 100% Cotton or Nomex preferred to minimize static generation (avoid synthetic blends).
Footwear Closed-toe Shoes Composite Safety Toe Non-skid, chemically resistant soles.
Technical Rationale: Structure-Activity Relationship (SAR)

Why we chose this PPE:

  • The Nitro Group (

    
    ):  This moiety introduces electron-withdrawing properties that stabilize the aromatic ring but increase the compound's potential for energetic decomposition under heat or friction. Impact:Static control  is more critical than toxicity barriers. We recommend cotton lab coats over polyester to reduce electrostatic discharge (ESD) risks.
    
  • The Morpholine Ring: Morpholine is a secondary amine ether. While the ring is attached, metabolic breakdown or hydrolysis can yield morpholine-like irritation. Impact:Eye protection is non-negotiable due to the basicity and irritation potential of morpholine residues.

  • The Aldehyde (

    
    ):  Aldehydes are notorious sensitizers and cross-linking agents. Impact:Respiratory isolation  (Fume Hood) is the primary control. If you can smell the chemical (often described as acrid or faintly almond-like), your engineering controls have failed.
    
Operational Protocols
A. Weighing & Transfer (The Critical Step)

Most accidents occur during the transfer of dry powders due to static and spills.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder. Nitro-benzaldehydes can be "sticky" and prone to static fly-off.

  • Transfer:

    • Use a disposable anti-static weighing boat .

    • Do not use metal spatulas if the compound is very dry; use PTFE-coated spatulas to reduce friction/spark risk.

    • Self-Validating Step: After weighing, wipe the exterior of the receiving flask with a Kimwipe dampened in ethanol. If the wipe turns yellow/orange, your transfer technique was sloppy; change gloves immediately.

B. Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. The heat of solution is generally low, but the aldehyde group can oxidize in air.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen or Argon. This prevents the oxidation of the aldehyde to the corresponding benzoic acid (4-morpholino-2-nitrobenzoic acid), ensuring product integrity and safety.

C. Waste Disposal
  • Segregation: Dispose of as Solid Hazardous Waste .

  • Incompatibility: NEVER mix with strong oxidizers (e.g., permanganates, perchlorates) or strong bases in the waste stream. The nitro group + strong oxidizer = potential explosion.

  • Labeling: Clearly label as "Toxic / Irritant - Nitrobenzaldehyde Derivative."

Visualized Workflows
Figure 1: Hierarchy of Controls & Decision Logic

This logic tree dictates the safety response based on the state of the chemical.

PPE_Decision_Tree Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution DustRisk Is Dust Generation Likely? Solid->DustRisk SplashRisk Splash Risk? Solution->SplashRisk HighDust YES (Milling/Large Transfer) DustRisk->HighDust > 1g or energetic LowDust NO (Trace Weighing) DustRisk->LowDust < 1g static PPE_Max REQUIRED: 1. Fume Hood 2. Chemical Goggles 3. Double Nitrile Gloves 4. Anti-static protocols HighDust->PPE_Max PPE_Std REQUIRED: 1. Fume Hood 2. Safety Glasses 3. Single Nitrile Gloves LowDust->PPE_Std PPE_Sol REQUIRED: 1. Fume Hood 2. Safety Glasses 3. Nitrile Gloves (Change if splashed) SplashRisk->PPE_Sol

Caption: Decision matrix for selecting PPE based on physical state and quantity. Note that dust generation triggers the highest level of protection due to inhalation and sensitization risks.

Figure 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a powder spill outside the fume hood.

Spill_Response Spill Powder Spill (>500mg) Outside Hood Evacuate 1. Evacuate Area (Allow dust to settle - 10 min) Spill->Evacuate PPE_Don 2. Don PPE: Resp (N95/P100) + Goggles Evacuate->PPE_Don Contain 3. Contain: Cover with wet paper towels (Prevents dust) PPE_Don->Contain Clean 4. Clean: Scoop into bag -> Wipe with Ethanol -> Soap/Water Contain->Clean Waste 5. Disposal: Label as Hazardous Waste Clean->Waste

Caption: Step-by-step spill response. The critical step is covering the powder with wet towels to prevent the generation of airborne dust particles during cleanup.

References
  • Merck / MilliporeSigma . Safety Data Sheet: 4-Nitrobenzaldehyde. (General hazard class reference for nitrobenzaldehydes).[1] Retrieved from

  • PubChem . Compound Summary: 4-Fluoro-2-nitrobenzaldehyde.[2][3] (Structural analog for hazard estimation). National Library of Medicine. Retrieved from

  • Fisher Scientific . Safety Data Sheet: 4-(4-Nitrophenyl)morpholine. (Structural analog for morpholine/nitro interaction). Retrieved from

  • Santa Cruz Biotechnology . Safety Data Sheet: 2-(4-Morpholino)benzaldehyde. (Isomer specific data). Retrieved from

Disclaimer: This guide is based on Structure-Activity Relationship (SAR) analysis and standard chemical hygiene practices for nitro-aromatic aldehydes. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Morpholino-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Morpholino-2-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.